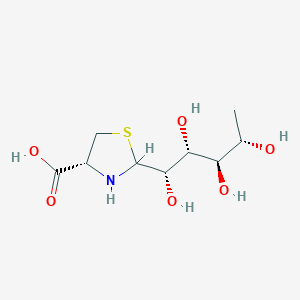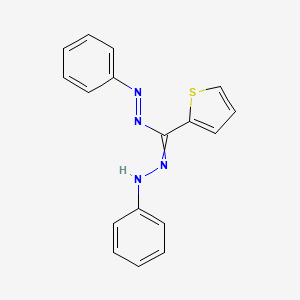
1,5-Diphenyl-3-(2-thienyl)formazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-3-(2-thienyl)formazan is a chemical compound with the molecular formula C17H14N4S and a molecular weight of 306.39 g/mol . It is a member of the formazan family, which are known for their vibrant colors and are often used in various biochemical assays . This compound is particularly notable for its application in proteomics research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-(2-thienyl)formazan can be synthesized through the reaction of diazonium compounds with aldehyde hydrazones . The process involves the coupling of diazonium salts with hydrazones, which are electron-rich compounds, either at a nitrogen or a carbon atom to produce formazans . The reaction typically requires acidic conditions for optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely involve the use of automated reactors to ensure consistent reaction conditions and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenyl-3-(2-thienyl)formazan undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form colorless tetrazolium salts.
Reduction: Reduction of tetrazolium salts can yield formazans.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and thienyl groups.
Common Reagents and Conditions
Oxidizing Agents: Mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite.
Reducing Agents: Various dehydrogenases and reductases.
Major Products Formed
Oxidation: Tetrazolium salts.
Reduction: Formazans.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenyl-3-(2-thienyl)formazan is primarily used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, its vibrant color properties make it useful in various biochemical assays, including those that measure cell viability and enzyme activity .
Wirkmechanismus
The mechanism of action of 1,5-Diphenyl-3-(2-thienyl)formazan involves its reduction to formazan by cellular enzymes such as dehydrogenases and reductases . This reduction process is often used as an indicator of cellular metabolic activity. The compound’s ability to form highly colored complexes with transition metal ions (e.g., Cu2+, Co3+, Ni2+, Zn2+) also plays a role in its biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diphenylformazan: Similar in structure but lacks the thienyl group.
3-Methyl-1,5-diphenylformazan: Contains a methyl group instead of the thienyl group.
Uniqueness
1,5-Diphenyl-3-(2-thienyl)formazan is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity compared to other formazans. This structural difference can influence its interaction with biological molecules and its overall utility in biochemical assays .
Eigenschaften
IUPAC Name |
N'-anilino-N-phenyliminothiophene-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNVZGCGVPELJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696698 |
Source


|
| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135984-01-9 |
Source


|
| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
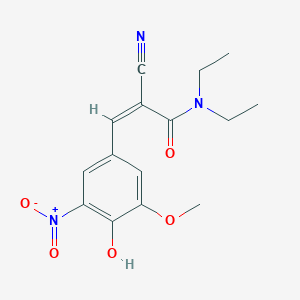
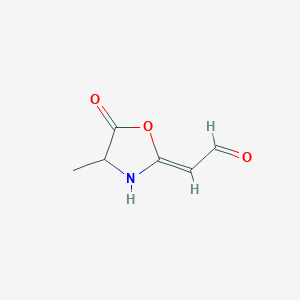

![[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester](/img/new.no-structure.jpg)
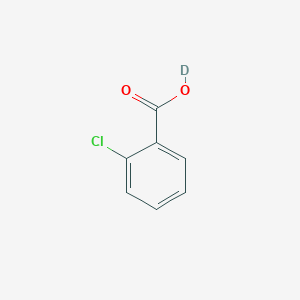
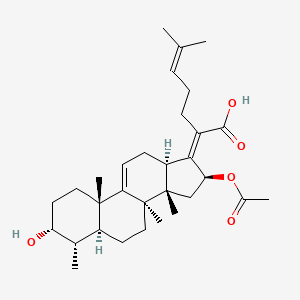
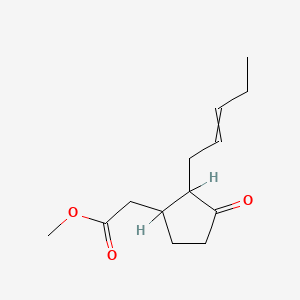
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
